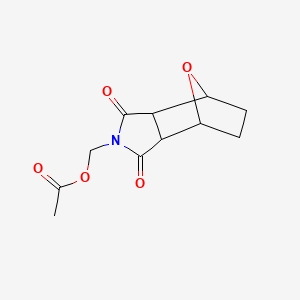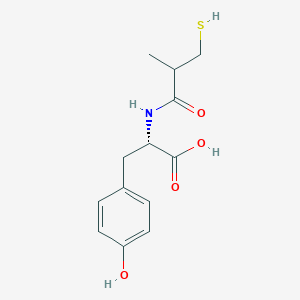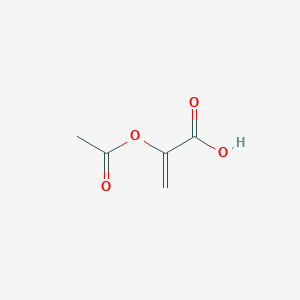
2-(Acetyloxy)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyloxy)prop-2-enoic acid, also known as acrylic acid acetate, is an organic compound with the molecular formula C5H6O4. It is a derivative of acrylic acid, where the hydroxyl group is replaced by an acetoxy group. This compound is a colorless liquid with a characteristic acrid smell and is miscible with water, alcohols, ethers, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Acetyloxy)prop-2-enoic acid can be synthesized through the esterification of acrylic acid with acetic anhydride. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid to promote the esterification process. The reaction can be represented as follows:
CH2=CHCOOH+(CH3CO)2O→CH2=CHCOOCH3+CH3COOH
Industrial Production Methods
Industrial production of this compound involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)prop-2-enoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield acrylic acid and acetic acid.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Polymerization: Free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Acrylic acid and acetic acid.
Polymerization: Poly(this compound).
Substitution: Various substituted acrylic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Acetyloxy)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in creating hydrogels for wound healing and tissue engineering.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)prop-2-enoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate drugs or other active agents, allowing for controlled release. The molecular targets and pathways involved depend on the specific application, such as drug delivery or tissue engineering .
Comparison with Similar Compounds
Similar Compounds
Acrylic acid: The parent compound of 2-(Acetyloxy)prop-2-enoic acid, used in the production of polymers and copolymers.
Methacrylic acid: Similar to acrylic acid but with a methyl group, used in the production of polymethyl methacrylate (PMMA).
Vinyl acetate: Another ester of acetic acid, used in the production of polyvinyl acetate (PVA) and polyvinyl alcohol (PVOH).
Uniqueness
This compound is unique due to its acetoxy group, which imparts different reactivity and properties compared to its parent compound, acrylic acid. This makes it suitable for specific applications where the acetoxy functionality is beneficial, such as in the synthesis of specialized polymers and copolymers .
Properties
IUPAC Name |
2-acetyloxyprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-3(5(7)8)9-4(2)6/h1H2,2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVZILWIXKITDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624003 |
Source


|
| Record name | 2-(Acetyloxy)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74502-13-9 |
Source


|
| Record name | 2-(Acetyloxy)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methanesulfonic acid, [(4-methylphenyl)amino]-](/img/structure/B14458879.png)
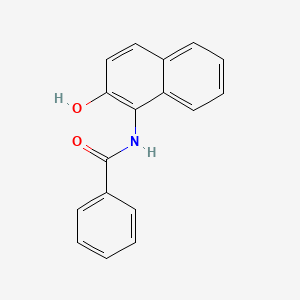
![Benzene, [(1-chlorobutyl)thio]-](/img/structure/B14458890.png)
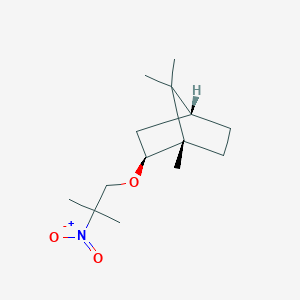

![Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14458904.png)
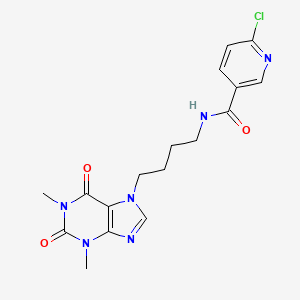
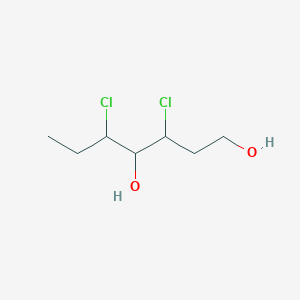

![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)
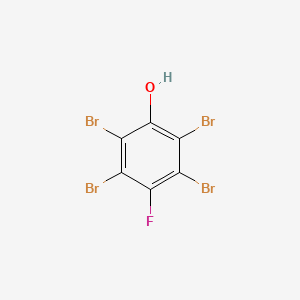
![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
